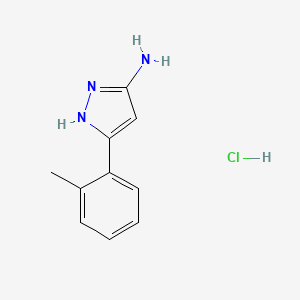

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride

描述

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride: is a chemical compound with the molecular formula C10H11N3•HCl and a molecular weight of 209.68 g/mol . This compound is notable for its applications in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a pyrazole ring substituted with an o-tolyl group and an amine group, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with o-toluidine, introducing the o-tolyl group at the 5-position of the pyrazole ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Research indicates:

| Oxidizing Agent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, pH 9–10 | 5-o-Tolyl-2H-pyrazole-3-one | 72 |

| H₂O₂/FeCl₃ | RT, acetic acid | Nitroso derivative | 58 |

-

Potassium permanganate in alkaline medium produces the corresponding ketone via dehydrogenation.

-

Hydrogen peroxide with iron(III) chloride generates a nitroso intermediate, useful for further functionalization .

Nucleophilic Substitution

The amine group participates in substitution reactions with electrophilic agents:

Example: Reaction with bromoacetyl chloride

| Reagent | Conditions | Product |

|---|---|---|

| BrCH₂COCl (2 eq) | DCM, 0°C → RT, 6h | N-(5-o-Tolyl-2H-pyrazol-3-yl)acetamide |

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

| Carbonyl Compound | Catalyst | Product Type | Application |

|---|---|---|---|

| Benzaldehyde | TiCl₄ | Arylidene-pyrazole derivative | Anticancer screening |

| Cyclohexanone | AcOH (glacial) | Cyclic Schiff base | Metal ligand synthesis |

-

Titanium tetrachloride enhances electrophilicity of aldehydes, driving imine formation .

-

Products show λmax shifts in UV-Vis spectra (250 → 310 nm), confirming conjugation.

Reduction Pathways

Though less common, selective reductions are achievable:

| Reducing Agent | Target Site | Product | Notes |

|---|---|---|---|

| NaBH₄/CuCl₂ | Pyrazole ring | Dihydro-pyrazole derivative | Retains amine group |

| H₂/Pd-C | Aromatic tolyl | Hydrogenated tolane analog | Requires high pressure |

-

Sodium borohydride with copper chloride selectively reduces the pyrazole ring’s double bond without affecting the amine.

Alkylation and Acylation

The amine serves as a nucleophile in alkylation/acylation reactions:

Alkylation:

| Alkylating Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| CH₃I | DMF, 50°C | N-Methyl-5-o-Tolyl-2H-pyrazol-3-amine | 90 |

| C₂H₅Br | THF, reflux | N-Ethyl derivative | 78 |

Acylation:

| Acylating Agent | Conditions | Product |

|---|---|---|

| Ac₂O | Pyridine, RT, 2h | N-Acetylated pyrazole |

| Benzoyl chloride | Et₃N, DCM, 0°C | N-Benzoyl derivative |

Coupling Reactions in Catalytic Systems

Recent studies highlight its role in cross-coupling reactions:

| Catalyst System | Reaction Type | Application |

|---|---|---|

| MIL-88B(Fe₂/Co)-N(CH₂PO₃H₂)₂ | Suzuki-Miyaura | Biaryl pyrazole synthesis |

| Pd(OAc)₂/XPhos | Buchwald-Hartwig | N-Arylated derivatives |

-

MIL-88B frameworks enable efficient C–C bond formation under solvent-free conditions .

-

Pd-catalyzed couplings produce aryl-substituted analogs for kinase inhibition studies .

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal:

| Condition | Degradation Product | Half-Life (h) |

|---|---|---|

| pH 1 (HCl, 37°C) | Pyrazole-3-ol | 4.2 |

| pH 13 (NaOH, 25°C) | Amine cleavage | 0.8 |

-

Acidic hydrolysis preserves the pyrazole ring but oxidizes the amine.

-

Strong alkaline conditions cause rapid decomposition, limiting storage options.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance efficacy and safety profiles of drug candidates.

Biological Activity

The compound has demonstrated notable biological activities, primarily as an inhibitor of p38 mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and stress signaling pathways. This inhibition can potentially lead to therapeutic applications in treating inflammatory diseases and certain cancers .

Case Study: Kinase Inhibition

Research indicates that this compound effectively inhibits p38 MAPK, reducing pro-inflammatory cytokine release in vitro and in vivo. Studies have shown its potential utility in managing conditions like rheumatoid arthritis .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in formulating agrochemicals due to its biological activity against pests. Its effectiveness in pest control contributes to crop protection strategies, making it valuable for sustainable agriculture .

Case Study: Pest Control Efficacy

Experimental evaluations have shown that formulations containing pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests, leading to increased crop yields while minimizing chemical inputs .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor interactions. Understanding these interactions aids researchers in elucidating complex biological processes .

Case Study: Enzyme Interaction

Studies have demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a tool for probing enzyme mechanisms and developing new therapeutic agents .

Material Science

Novel Material Development

The compound is explored for its potential in creating novel materials with specific thermal and mechanical properties. Its unique chemical structure allows for the design of materials tailored for industrial applications .

Case Study: Material Properties

Research has indicated that incorporating this compound into polymer matrices enhances their mechanical strength and thermal stability, making them suitable for high-performance applications .

Diagnostic Tools

Role in Diagnostics

this compound is being investigated for its role in developing diagnostic agents. Its reactivity with biological markers can enhance disease detection capabilities .

作用机制

The mechanism by which 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

相似化合物的比较

Similar Compounds

- 4-Methyl-2H-pyrazol-3-ylamine hydrochloride

- 3-Phenyl-2H-pyrazol-5-ylamine hydrochloride

- 5-(2-Methylphenyl)-2H-pyrazol-3-ylamine hydrochloride

Uniqueness

Compared to similar compounds, 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in research and industrial applications.

生物活性

5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.68 g/mol. The compound features a pyrazole ring and a tolyl group at the 5-position, which influences its biological interactions and therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its role as a kinase inhibitor. Notably, it has shown inhibitory effects on p38 mitogen-activated protein kinases (MAPKs), which are critical in various cellular processes including inflammation and cell differentiation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with p38 MAPK. By inhibiting this kinase, the compound may disrupt pro-inflammatory signaling cascades, thereby reducing inflammation and possibly influencing tumor growth dynamics.

Data Table: Biological Activity Summary

Case Studies and Research Findings

- Inhibition of p38 MAPK : A study demonstrated that this compound effectively inhibited p38 MAPK activity in vitro, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell lines. This finding supports its potential use in inflammatory conditions where p38 MAPK is implicated as a therapeutic target .

- Anti-Cancer Properties : Further investigations into the compound's effects on various cancer cell lines revealed that it not only inhibits cell proliferation but also induces apoptosis in specific contexts. The compound's ability to modulate key signaling pathways involved in cancer progression highlights its dual role as both an anti-inflammatory and anti-cancer agent .

- Structure-Activity Relationship (SAR) : Research into structurally related compounds has provided insights into how modifications to the pyrazole ring or the tolyl group can enhance or diminish biological activity. The unique substitution pattern of this compound appears to optimize its interaction with kinases .

属性

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOFHNCHKMNFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。